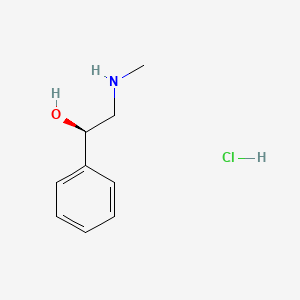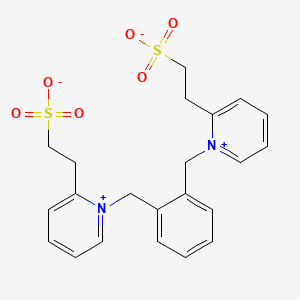
1,1'-(1,2-Phenylenebis(methylene))bis(2-(2-sulphonatoethyl)pyridinium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,2-Phenylenebis(methylene))bis(2-(2-sulphonatoethyl)pyridinium) is a chemical compound with the molecular formula C22H24N2O6S2 and a molecular weight of 476.56576. This compound is characterized by the presence of two pyridinium rings connected by a 1,2-phenylenebis(methylene) bridge, with each pyridinium ring further substituted with a 2-(2-sulphonatoethyl) group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-phenylenebis(methylene))bis(2-(2-sulphonatoethyl)pyridinium) typically involves the reaction of 1,2-phenylenebis(methylene) with 2-(2-sulphonatoethyl)pyridine under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,2-Phenylenebis(methylene))bis(2-(2-sulphonatoethyl)pyridinium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyridinium compounds .
Wissenschaftliche Forschungsanwendungen
1,1’-(1,2-Phenylenebis(methylene))bis(2-(2-sulphonatoethyl)pyridinium) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(1,2-phenylenebis(methylene))bis(2-(2-sulphonatoethyl)pyridinium) involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. These interactions can result in various biological effects, depending on the context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,1’-(1,2-phenylenebis(methylene))bis(2-(2-sulphonatoethyl)pyridinium) include:
- 1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium)
- 1,1’-(1,3-Phenylenebis(methylene))bis(pyridin-1-ium)
- 1,1’-(1,2-Phenylenebis(methylene))bis(2-(2-carboxyethyl)pyridinium)
Uniqueness
The uniqueness of 1,1’-(1,2-phenylenebis(methylene))bis(2-(2-sulphonatoethyl)pyridinium) lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the 2-(2-sulphonatoethyl) groups enhances its solubility and reactivity, making it suitable for various applications .
Eigenschaften
CAS-Nummer |
64794-67-8 |
|---|---|
Molekularformel |
C22H24N2O6S2 |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
2-[1-[[2-[[2-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]phenyl]methyl]pyridin-1-ium-2-yl]ethanesulfonate |
InChI |
InChI=1S/C22H24N2O6S2/c25-31(26,27)15-11-21-9-3-5-13-23(21)17-19-7-1-2-8-20(19)18-24-14-6-4-10-22(24)12-16-32(28,29)30/h1-10,13-14H,11-12,15-18H2 |
InChI-Schlüssel |
NBKNNGIDZTZNTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C[N+]2=CC=CC=C2CCS(=O)(=O)[O-])C[N+]3=CC=CC=C3CCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




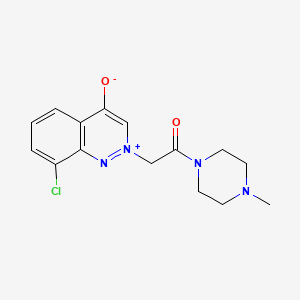
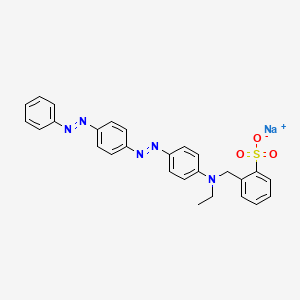
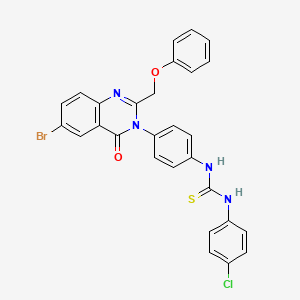
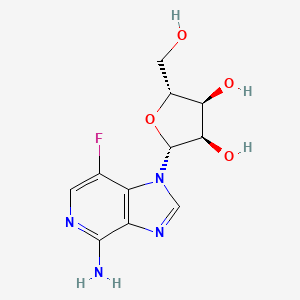



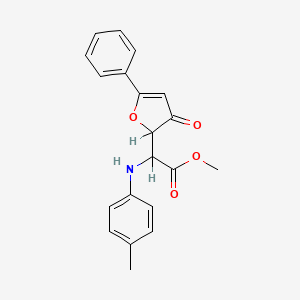
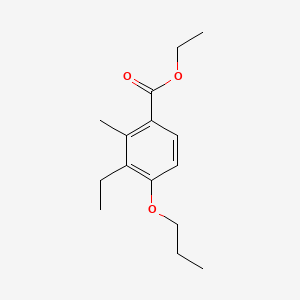
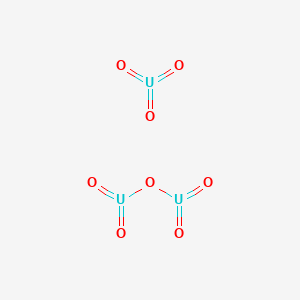
![(Dicyclopropylmethylideneamino) diethyl phosphate;5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12748455.png)
